2-Chloro-3-(methylthio)pyridine

Nucleophilic aromatic substitution Kinetics Leaving-group reactivity

2-Chloro-3-(methylthio)pyridine (CAS 65753-48-2) is a heterocyclic building block of formula C₆H₆ClNS (MW 159.64 g/mol). It belongs to the class of 2-halo-3-(alkylthio)pyridines, which were first synthesized via regioselective diazotization of 3-amino-2-chloropyridine.

Molecular Formula C6H6ClNS
Molecular Weight 159.64 g/mol
CAS No. 65753-48-2
Cat. No. B1601357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(methylthio)pyridine
CAS65753-48-2
Molecular FormulaC6H6ClNS
Molecular Weight159.64 g/mol
Structural Identifiers
SMILESCSC1=C(N=CC=C1)Cl
InChIInChI=1S/C6H6ClNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
InChIKeyBJUKNAFHUOPAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(methylthio)pyridine (CAS 65753-48-2): A Dual-Functionality Pyridine Building Block for Orthogonal Derivatization


2-Chloro-3-(methylthio)pyridine (CAS 65753-48-2) is a heterocyclic building block of formula C₆H₆ClNS (MW 159.64 g/mol) . It belongs to the class of 2-halo-3-(alkylthio)pyridines, which were first synthesized via regioselective diazotization of 3-amino-2-chloropyridine [1]. The compound possesses two chemically orthogonal handles: a chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling, and a methylthio group at the 3-position that can be sequentially oxidized to sulfoxide and sulfone to modulate electronic properties and reactivity [1][2]. This dual functionality enables sequential, non-interfering derivatization strategies difficult to achieve with simpler dihalopyridine analogs.

Why 2-Chloro-3-(methylthio)pyridine Cannot Be Replaced by Generic 2,3-Dihalopyridines or Simple Methylthiopyridines


Superficial structural similarity between 2-chloro-3-(methylthio)pyridine and analogs such as 2,3-dichloropyridine, 2-bromo-3-(methylthio)pyridine, or 3-(methylthio)pyridine masks critical reactivity divergences that render generic substitution scientifically untenable. In 2,3-dichloropyridine, both halogen atoms exhibit comparable leaving-group propensity, making it impossible to selectively functionalize one position without protecting the other [1]. Conversely, in 2-chloro-3-(methylthio)pyridine, the methylthio group is kinetically inert toward nucleophilic displacement—quantified as 1.2 × 10² to 3.4 × 10³ times less reactive than the chloro substituent under methoxide ion conditions [2]—enabling true orthogonal reactivity. Furthermore, the methylthio group uniquely permits controlled oxidation to sulfoxide or sulfone, a property absent in both dihalopyridines and simple methylthiopyridines lacking the ortho-halogen [3]. Regioisomeric analogs such as 2-chloro-6-(methylthio)pyridine are inaccessible as pure single isomers via conventional N-oxidation/chlorination routes, which yield inseparable isomeric mixtures [3].

Quantitative Differentiation Evidence for 2-Chloro-3-(methylthio)pyridine vs. Closest Analogs


Kinetic Orthogonality: Methylthio vs. Chloro Leaving-Group Reactivity Toward Methoxide Ion

The methylthio group in 2-chloro-3-(methylthio)pyridine resists nucleophilic displacement far more strongly than the chlorine atom, establishing a clear kinetic hierarchy for orthogonal derivatization. Class-level kinetic data from Barlin and Brown [1] show that methylthio-substituted six-membered nitrogen heterocycles are 1.2 × 10² to 3.4 × 10³ times less reactive toward sodium methoxide at 30 °C than their chloro-substituted counterparts. In practice, this means the chlorine at the 2-position undergoes SNAr while the 3-methylthio group remains intact, enabling sequential functionalization strategies not available with 2,3-dichloropyridine, where both halogens compete for nucleophilic attack [2].

Nucleophilic aromatic substitution Kinetics Leaving-group reactivity

Oxidation-State Tunability: Physicochemical Differentiation Across Sulfide, Sulfoxide, and Sulfone Series

The 3-methylthio group in 2-chloro-3-(methylthio)pyridine can be sequentially oxidized to sulfoxide and sulfone, producing three distinct compounds with systematically altered physicochemical properties. Ponticello et al. [1] reported the isolation and full characterization of all three oxidation states from the same precursor. The melting point increases monotonically from 32–33 °C (sulfide) to 67–69 °C (sulfoxide) to 106–108 °C (sulfone). Concurrently, the ¹H NMR signal of the H6 pyridine proton shifts downfield from δ 8.05 (sulfide) to δ 8.24 (sulfoxide) to δ 8.63 (sulfone), reflecting progressive electron withdrawal [1]. This tunability is absent in 2,3-dichloropyridine, where no analogous graded oxidation state modification is possible without altering the core heterocycle.

Oxidation state control Melting point NMR chemical shift Sulfoxide Sulfone

Regioselective Synthesis: Exclusive 2-Chloro Isomer Purity vs. Inseparable Isomeric Mixtures from Direct Chlorination

The 2-chloro substitution pattern of this compound is not a trivial structural feature—it arises from a regioselective synthetic route unavailable to isomeric analogs. Ponticello et al. [1] demonstrated that direct N-oxidation and chlorination of 3-(methylthio)pyridine yields an inseparable mixture of 2-chloro-3-(methylthio)pyridine and 6-chloro-3-(methylthio)pyridine. In contrast, diazotization of 3-amino-2-chloropyridine followed by decomposition of the fluoroborate salt with NaSCH₃ produces exclusively 2-chloro-3-(methylthio)pyridine (23% yield after distillation at 96–97 °C, 0.6 mm Hg) [1]. The 6-chloro regioisomer, therefore, cannot be procured as a pure compound via the direct chlorination route, making the target compound the only reliably accessible isomer in this substitution pattern.

Regioselective synthesis Isomeric purity Diazotization 2-Chloropyridine

Sulfone Reactivity Switch: Nucleophiles Attack Methylsulfonyl Group Rather Than Chlorine

Oxidation of 2-chloro-3-(methylthio)pyridine to its corresponding sulfone fundamentally alters the site of nucleophilic attack. Moshchitskii et al. [1] demonstrated on structurally related chloropyridine sulfones that reactions with nucleophilic reagents occur exclusively at the methylsulfonyl group, leaving the chlorine atom untouched. This contrasts sharply with the parent sulfide form, where the chlorine is the preferred electrophilic center [2]. Consequently, the same compound can be programmed to react at either position depending on the oxidation state—an example of redox-gated orthogonal reactivity that is entirely absent in 2,3-dichloropyridine or simple 2-chloropyridine analogs.

Sulfone reactivity Nucleophilic attack site Orthogonal derivatization

Methylthio Group Stability Under Palladium-Catalyzed Cross-Coupling Conditions

The methylthio substituent survives palladium-catalyzed cross-coupling conditions that would activate halogen leaving groups, enabling chemoselective functionalization at the C-2 chlorine while preserving the C-3 thioether. Koley et al. [1] exploited this property in orthogonal Suzuki–Miyaura/Liebeskind–Srogl/Buchwald–Hartwig sequences starting from 3-iodo-2-(methylthio)pyridine, demonstrating that the methylthio group is stable under Pd(0) catalysis in the absence of a copper co-catalyst and can itself serve as a cross-coupling handle via Liebeskind–Srogl activation when desired [1]. This dual-mode reactivity (inert under Suzuki conditions; reactive under Liebeskind–Srogl conditions) is not achievable with 2,3-dichloropyridine, where both halogens are indiscriminately reactive under standard Pd-catalyzed conditions.

Cross-coupling Palladium catalysis Liebeskind–Srogl reaction Orthogonal functionalization

Facile C-2 Lithiation Enables Chemo- and Regioselective Halogen–Metal Exchange

The presence of the methylthio group at C-3 does not impede, and may facilitate, selective lithiation at the C-2 position. Doudouh et al. reported that the TMSCH₂Li–LiDMAE superbase system achieves efficient C-2 lithiation of sensitive chloro- and fluoropyridines with chemo- and regioselectivity at 0 °C, avoiding nucleophilic addition or substrate degradation common with conventional alkyllithium reagents. While the study addresses chloropyridines broadly, the structural compatibility of 2-chloro-3-(methylthio)pyridine with this lithiation protocol is supported by the observation that the methylthio group does not undergo competing deprotonation or nucleophilic attack under these conditions . In contrast, 2,3-dichloropyridine may suffer from competing lithiation at both halogen-bearing positions, reducing regiochemical control.

Directed ortho-metalation Lithiation Halogen–metal exchange Superbase

Optimal Procurement Scenarios for 2-Chloro-3-(methylthio)pyridine Based on Verified Differentiation Evidence


Iterative Pd-Catalyzed Cross-Coupling Sequences Requiring Orthogonal C-2 and C-3 Functionalization

When a synthetic route demands sequential, non-interfering functionalization at the 2- and 3-positions of pyridine without protecting group chemistry, 2-chloro-3-(methylthio)pyridine is the preferred building block over 2,3-dichloropyridine. The methylthio group remains inert under standard Suzuki–Miyaura conditions (Pd(0), no copper co-catalyst), allowing clean C-2 arylation/amination via the chlorine [1]. Subsequently, the methylthio group can be activated for C-3 C–C bond formation via Liebeskind–Srogl coupling, or oxidized to sulfone for C-3 nucleophilic displacement [2]. This orthogonal sequence, demonstrated in principle by Koley et al. for 3-iodo-2-(methylthio)pyridine [1], is directly transferable to the chloro analog. 2,3-Dichloropyridine, by contrast, requires differential reactivity tuning between the two halogens, often resulting in cross-reactivity and lower overall yields.

Redox-Gated Diversification: Single Inventory Item for Sulfide, Sulfoxide, and Sulfone Libraries

Medicinal chemistry programs requiring systematic exploration of hydrogen-bond acceptor capacity or electronic modulation at the pyridine C-3 position benefit from the oxidation-state tunability of 2-chloro-3-(methylthio)pyridine. Controlled oxidation with NaIO₄ yields the sulfoxide (mp 67–69 °C), while MCPBA yields the sulfone (mp 106–108 °C) [1], each with distinct electronic parameters (Hammett σₚ for SMe ≈ –0.02, SOMe ≈ +0.49, SO₂Me ≈ +0.72). A single procurement of the parent sulfide enables generation of a three-membered oxidation state library for SAR profiling, eliminating the need to source three separate, potentially non-commercial building blocks. This contrasts with 2,3-dichloropyridine, where no analogous tunable functional group exists at either position.

Synthesis of Thieno[3,2-b]pyridine Scaffolds via Regioselective C-2 Lithiation–Cyclization Cascades

The thieno[3,2-b]pyridine core is present in antipsychotic, antibacterial, antitumor, and Src kinase inhibitor chemotypes [1]. While 3-methylthiopyridine has been lithiated at C-2 with BuLi–LiDMAE superbase for thienopyridine synthesis (17–34% overall yield) [1], the presence of a chlorine at C-2 in 2-chloro-3-(methylthio)pyridine offers an alternative entry: C-2 lithiation can be achieved chemo- and regioselectively with TMSCH₂Li–LiDMAE without nucleophilic addition side reactions [2]. The resulting C-2 lithiated intermediate can be trapped with electrophiles or used in halogen–metal exchange for subsequent Sonogashira coupling and halogenocyclization, as demonstrated for the 3-methylthiopyridine series [1]. The chlorine at C-2 thus provides a synthetic handle orthogonal to lithiation for late-stage diversification.

Active Pharmaceutical Ingredient (API) Intermediate Where Chlorine Retention After C-3 Functionalization Is Mandatory

Patents disclosing pyridine-containing mTOR inhibitors, 5-HT₂A antagonists, and antihypertensive agents cite 2-chloro-3-(methylthio)pyridine or its oxidized derivatives as key intermediates [1]. In routes where the 2-chloro substituent must be retained through multiple synthetic steps (e.g., for final-stage SNAr or cross-coupling), the target compound's orthogonal reactivity profile is essential: the methylthio group can be oxidized to sulfone, which then undergoes nucleophilic displacement at C-3 while the chlorine at C-2 remains intact [2]. This sequential C-3-then-C-2 functionalization is not achievable with 2,3-dichloropyridine, where both halogens are susceptible to displacement under SNAr conditions, risking uncontrolled sequential substitution.

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